

what are the chemical properties of DHPMA monomer

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An In-depth Technical Guide on the Chemical Properties of N-(2,3-dihydroxypropyl)methacrylamide (**DHPMA**) Monomer

Introduction

N-(2,3-dihydroxypropyl)methacrylamide (**DHPMA**), also known as glycerol monomethacrylate, is a functional monomer of significant interest in the fields of polymer chemistry and biomedical materials.[1] Its structure is distinguished by a polymerizable methacrylate group and a hydrophilic diol (two hydroxyl groups) moiety. This unique combination of features imparts valuable properties, such as high hydrophilicity, biocompatibility, and the capacity for further chemical modification.[2][3]

Polymers derived from **DHPMA**, known as poly(**DHPMA**), are recognized for their water solubility, non-toxic nature, and potential for creating materials with "stealth" properties in biological systems, making them a promising alternative to poly(ethylene glycol) (PEG).[1] Consequently, **DHPMA** is extensively utilized in the development of advanced materials for drug delivery systems, tissue engineering scaffolds, chromatography, and hydrogels for applications like contact lenses.[1][2] This guide provides a comprehensive overview of the core chemical properties of the **DHPMA** monomer, detailing its synthesis, reactivity, and analytical characterization for researchers, scientists, and professionals in drug development.

General and Physicochemical Properties



The fundamental properties of **DHPMA** are summarized in the table below. These characteristics are essential for its handling, storage, and application in polymerization processes.

Property	Value	Reference
IUPAC Name	2,3-dihydroxypropyl 2- methylprop-2-enoate	-
Synonyms	Dihydroxypropyl methacrylate, Glycerol monomethacrylate	[1][2]
Molecular Formula	C7H12O4	-
Molecular Weight	160.17 g/mol	-
CAS Number	5919-74-4	-
Appearance	Colorless, viscous liquid	[4]
Density	1.161 g/cm ³	[5]
Boiling Point	140°C at 0.6 mm Hg	[5]
Flash Point	127.3 °C	[5]
Water Solubility	100 g/L at 25°C	[5]
рКа	13.09 ± 0.20 (Predicted)	[5]
Refractive Index	1.475	[5]
Storage Temperature	2-8°C, protected from light	[5]

Structure and Isomerism

DHPMA is an isomer of glycerol monomethacrylate. The esterification of glycerol with methacrylic acid can occur at either the primary or secondary hydroxyl position, leading to two main isomers:

• 2,3-Dihydroxypropyl Methacrylate (**DHPMA**): The primary and most common isomer, where the methacrylate group is attached to one of the primary hydroxyl groups of the glycerol



backbone.[3]

• 1,3-Dihydroxypropyl Methacrylate: The secondary isomer, where the methacrylate group is attached to the secondary hydroxyl group.[3]

Commercial **DHPMA** often contains a small percentage of the 1,3-isomer.[1][3] The presence and concentration of this isomer are critical as it can significantly influence the polymerization kinetics and the reactivity ratios of the monomer in copolymerization reactions.[1][3] For instance, the reactivity ratio of **DHPMA** in copolymerization with N-isopropylacrylamide (NIPAm) was found to be higher (3.09) when a purer form of the monomer was used compared to a previously reported value (2.55) where the monomer contained a higher percentage of the 1,3-isomer.[1][3]

Synthesis and Purification

High-purity **DHPMA** is crucial for achieving controlled polymerization and reproducible material properties. The most common synthesis and purification workflow involves the hydrolysis of a precursor followed by vacuum distillation.

Experimental Protocol: Synthesis via Hydrolysis of Glycidyl Methacrylate (GMA)

- Reaction Setup: Glycidyl methacrylate (GMA) is reacted with water. A typical procedure involves heating the mixture under controlled conditions.
- Conditions: The reaction is often conducted at 80°C for approximately 12 hours.[2] Acidified aqueous solutions (e.g., pH 1) at lower temperatures (40°C) have also been shown to be effective, achieving over 90% monomer conversion.[2]
- Mechanism: The reaction proceeds via the ring-opening of the epoxide group in GMA by water, yielding the 2,3-dihydroxypropyl functionality.
- Yield: This method can achieve high yields, often around 96%.[2]

Experimental Protocol: Purification by Vacuum Distillation



- Objective: To remove unreacted starting materials, byproducts, and the 1,3-dihydroxypropyl methacrylate isomer from the crude **DHPMA** product.[3]
- Apparatus: A standard vacuum distillation setup is used, including a distillation flask, a condenser, a receiving flask, and a vacuum pump.
- Procedure:
 - The crude **DHPMA** is placed in the distillation flask.
 - The system is evacuated to reduce the pressure.
 - The flask is heated gently. The reduced pressure allows for distillation at a lower temperature than the atmospheric boiling point, which is critical for minimizing thermal degradation and preventing premature polymerization of the monomer.[3]
 - The purified **DHPMA** fraction is collected in the receiving flask. Before distillation, the monomer is typically vacuum-distilled to ensure high purity.[1]



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DHPMA Synthesis and Purification Workflow.

Chemical Reactivity and Polymerization

The chemical behavior of **DHPMA** is governed by its two primary functional groups: the methacrylate group and the vicinal diol.

 Methacrylate Group: This group enables **DHPMA** to undergo polymerization, most commonly through free radical mechanisms, to form high molecular weight polymers.[2][3]



• Hydroxyl Groups: The two hydroxyl groups confer high water solubility and provide sites for post-polymerization modification.[2] They also play a role in polymerization kinetics through hydrogen bonding, especially in protic solvents.[2]

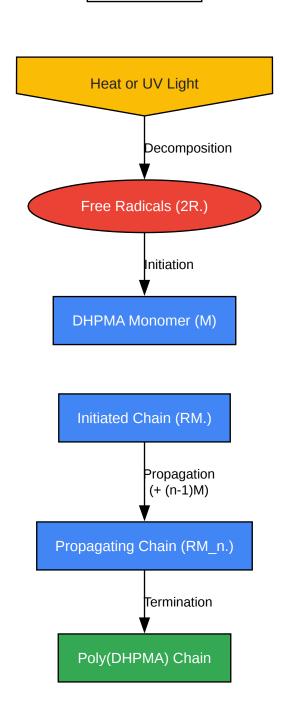
Free Radical Polymerization

This is the most common method for polymerizing **DHPMA**. The process involves an initiator that generates free radicals, which then propagate by reacting with monomer units.

- Materials: DHPMA monomer, a radical initiator (e.g., azobisisobutyronitrile AIBN), and a suitable solvent (e.g., water-dioxane mixtures, dimethyl sulfoxide).[2][3]
- Procedure:
 - The **DHPMA** monomer and initiator are dissolved in the chosen solvent in a reaction vessel.
 - The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent inhibition by oxygen.
 - The reaction is initiated by either thermal decomposition of the initiator (heating) or photochemical decomposition (UV light exposure).[3]
 - The polymerization proceeds, forming poly(**DHPMA**). The reaction can be monitored for monomer conversion using techniques like UV or NMR spectroscopy.[3]
- Key Findings: The polymerization of **DHPMA** can proceed to high conversions, often without
 the gel effect observed in other methacrylate polymerizations, particularly at lower monomer
 concentrations.[3]



Initiator (I) (e.g., AIBN)



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Free Radical Polymerization of **DHPMA**.

Reactivity in Copolymerization



DHPMA is often copolymerized with other monomers to tailor the final properties of the polymer. A key parameter in this process is the monomer reactivity ratio (r), which describes the preference of a propagating chain to react with its own type of monomer versus the other comonomer.

Comonomer System	Reactivity Ratio (r1)	Reactivity Ratio (r ₂)	Notes	Reference
DHPMA (1) / NIPAm (2)	3.09	0.11	Based on purified DHPMA. Indicates DHPMA prefers homopolymerizat ion, while NIPAm prefers copolymerization .	[1][6]
DHPMA (1) / NIPAm (2)	2.55	0.11	Based on DHPMA containing 22 mol% of the 1,3- isomer, showing the effect of impurity.	[1]

Analytical Characterization

Ensuring the purity and confirming the chemical structure of the **DHPMA** monomer is essential before its use in polymerization. A combination of analytical techniques is employed for this purpose.

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
 - Sample Preparation: A small amount of the **DHPMA** monomer is dissolved in a deuterated solvent (e.g., DMSO-d₆).



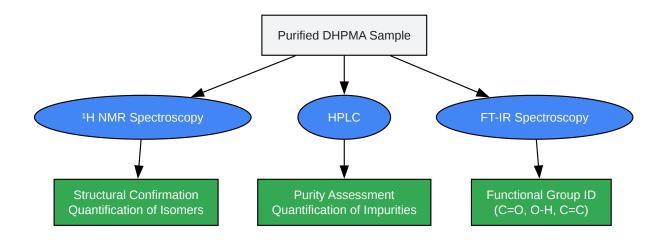
- Analysis: The ¹H NMR spectrum is acquired. The chemical shifts (δ) and integrals of the
 peaks are analyzed to confirm the structure and quantify impurities.[3] The conversion of
 monomers during polymerization can also be monitored by tracking the disappearance of
 the characteristic vinyl proton peaks.[1]
- Data Interpretation: Key signals for **DHPMA** are identified. The presence of peaks corresponding to the 1,3-isomer or other impurities can be quantified.[1][3]

Proton Assignment	Chemical Shift (δ, ppm)	
Methacrylate Vinyl Protons (CH ₂ =)	5.7 – 6.1	
Methacrylate Methyl Protons (-CH₃)	~1.85	
Hydroxyl Protons (-OH)	~4.7	
Methylene and Methine Protons of Diol	3.0 – 3.8	

(Note: Exact chemical shifts can vary depending on the solvent and instrument.)

- High-Performance Liquid Chromatography (HPLC):
 - Objective: To separate and quantify the **DHPMA** monomer from residual starting materials, byproducts, and isomers.[3]
 - Method: A suitable HPLC system with a C18 column is typically used. The mobile phase composition (e.g., a mixture of acetonitrile and water) is optimized to achieve good separation.
 - Detection: A UV detector is commonly used for detection, as the methacrylate group has a UV chromophore.
 - Quantification: The concentration of **DHPMA** and impurities is determined by comparing the peak areas to those of known standards.





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Analytical Workflow for **DHPMA** Characterization.

Thermal Stability and Degradation

The thermal stability of polymers derived from **DHPMA** is an important consideration for their processing and application. Thermal degradation studies of poly(methacrylates) show that the primary degradation mechanism is often depolymerization, which reverses the polymerization process and yields the original monomer.[7] For poly(2-hydroxypropyl methacrylate), a related polymer, major degradation products identified include the monomer itself, along with smaller molecules like 2-propanal, methacrylic acid, and 1,2-propandiol, indicating complex side-chain and main-chain scission reactions at elevated temperatures.[8] The degradation pattern can be influenced by factors such as the polymer's molecular weight and the presence of additives.[7]

Conclusion

N-(2,3-dihydroxypropyl)methacrylamide (**DHPMA**) is a highly versatile hydrophilic monomer with a well-defined set of chemical properties. Its dual functionality, comprising a polymerizable methacrylate group and a diol moiety, allows for the synthesis of advanced, biocompatible polymers. A thorough understanding of its synthesis from glycidyl methacrylate, the importance of purification to remove its 1,3-isomer, its reactivity in polymerization, and the analytical methods for its characterization is paramount for researchers. This knowledge enables the



precise design and reproducible synthesis of **DHPMA**-based materials for cutting-edge applications in drug delivery, regenerative medicine, and beyond.

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